molecular formula C30H34N2O3 B195308 Bazedoxifene CAS No. 198481-32-2

Bazedoxifene

Número de catálogo: B195308
Número CAS: 198481-32-2
Peso molecular: 470.6 g/mol
Clave InChI: UCJGJABZCDBEDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Treatment of Osteoporosis

Clinical Efficacy

Bazedoxifene has been extensively studied for its efficacy in treating postmenopausal osteoporosis. A pivotal study involving 6,847 postmenopausal women demonstrated that this compound significantly reduced the risk of new vertebral fractures compared to placebo. The incidence of new vertebral fractures was 2.3% for the 20 mg dose and 2.5% for the 40 mg dose, compared to 4.1% in the placebo group, indicating a relative risk reduction of approximately 42% .

Bone Mineral Density Improvement

This compound also enhances bone mineral density (BMD). In clinical trials, it was shown that patients treated with this compound experienced significant increases in lumbar BMD scores, with an average increase of 1.49% in those receiving the highest dosage compared to baseline measurements .

Study Population Dosage Outcome
Phase III Trial6,847 postmenopausal women20 mg/40 mg this compoundReduced new vertebral fractures (2.3% vs. 4.1% placebo)
BMD StudyHealthy postmenopausal womenUp to 40 mg/dayIncreased lumbar BMD by 1.49%

Management of Menopausal Symptoms

This compound is effective in alleviating moderate to severe vasomotor symptoms associated with menopause when combined with conjugated estrogens. Clinical studies have shown that this combination therapy is beneficial for women who cannot tolerate traditional hormone replacement therapies .

Potential Use in Breast Cancer Treatment

Recent research has explored this compound's role as an anti-cancer agent, particularly in estrogen receptor-positive metastatic breast cancer (ER+ MBC). A phase Ib/II clinical trial assessed the efficacy of this compound combined with palbociclib, a CDK4/6 inhibitor, showing promising results. The combination was well tolerated with a clinical benefit rate of 36%, indicating potential as a therapeutic option for patients resistant to standard endocrine therapies .

Mechanism of Action

This compound exhibits unique properties as a selective estrogen receptor degrader (SERD), effectively antagonizing estrogen receptor-alpha activity and inducing proteasomal degradation in breast cancer cell models . This mechanism differentiates it from other SERMs like tamoxifen and raloxifene.

Off-Label Uses

Apart from its primary indications, this compound has shown promise in preventing glucocorticoid-induced osteoporosis and may have antiproliferative effects against breast cancer cells . Studies indicate that it could be beneficial for patients at increased risk of fractures or those who exhibit resistance to conventional therapies.

Case Study 1: Osteoporosis Management

A randomized clinical trial involving postmenopausal women using low-dose corticosteroids for rheumatoid arthritis demonstrated that those treated with this compound showed significantly improved BMD outcomes compared to controls, highlighting its efficacy beyond standard osteoporosis treatments .

Case Study 2: Breast Cancer

In a cohort of heavily pre-treated ER+ MBC patients, the combination therapy of this compound and palbociclib resulted in a median progression-free survival of 3.6 months, suggesting its potential role in managing advanced breast cancer cases where traditional therapies have failed .

Actividad Biológica

Bazedoxifene, a selective estrogen receptor modulator (SERM), has garnered significant attention for its biological activity, particularly in the context of osteoporosis treatment and potential applications in breast cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and clinical implications.

This compound exhibits a unique mechanism as a SERM, primarily functioning as an antagonist of estrogen receptor alpha (ER-α). It binds with high affinity to ER-α, exhibiting an IC50 value of 26 nM, comparable to that of other SERMs like raloxifene . Unlike tamoxifen, which can act as both an agonist and antagonist depending on the tissue context, this compound consistently inhibits estrogen-dependent growth in breast cancer cells. It has been shown to induce a conformational change in ER-α that leads to its proteasomal degradation, although this effect is not essential for its antagonist efficacy .

Efficacy in Osteoporosis

This compound has been extensively studied for its efficacy in treating postmenopausal osteoporosis. Clinical trials have demonstrated that it significantly increases bone mineral density (BMD) and decreases markers of bone turnover. In a randomized controlled trial involving 494 menopausal women, this compound reduced bone turnover markers in a dose-dependent manner .

Key Findings from Clinical Trials:

Study TypeSample SizeTreatment DurationKey Outcomes
Phase III Trial37582 yearsReduced risk of new vertebral fractures by 42% compared to placebo.
Phase II Trial4976 monthsNo significant increase in endometrial thickness with doses ≤20 mg/day; significant decrease at higher doses .
Meta-AnalysisVariousVariousSignificant reduction in endometriosis implant size in animal models (odds ratio: 0.122) .

Safety Profile

This compound's safety profile is notable for its minimal stimulation of uterine and breast tissues compared to other SERMs. In clinical trials, the incidence of serious adverse events was comparable to placebo and other treatments like raloxifene. For instance, only 10.3% of patients on this compound experienced serious adverse events over two years .

Case Studies and Research Findings

  • Breast Cancer : In animal models, this compound effectively inhibited the growth of tamoxifen-sensitive and -resistant breast tumors. This suggests potential use in advanced breast cancer treatment .
  • Multiple Sclerosis : A recent study is investigating this compound as a remyelinating agent in patients with relapsing-remitting multiple sclerosis, showing promise based on preclinical data .
  • Endometriosis : this compound has demonstrated significant efficacy in reducing endometriosis lesions in animal studies, indicating its potential as a treatment option for this condition .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Bazedoxifene's mechanism as a GP130/IL-6 signaling antagonist?

  • Methodological Answer: Use in vitro cancer cell lines (e.g., RH30, RD rhabdomyosarcoma, ovarian cancer DS-1) treated with this compound to assess STAT3 phosphorylation via Western blotting . For in vivo validation, employ xenograft mouse models to evaluate tumor growth suppression and downstream gene expression (e.g., CYCLIN D1, SURVIVIN) using RT-PCR .

Q. How can researchers confirm this compound's direct binding to GP130?

  • Methodological Answer: Utilize surface plasmon resonance (SPR) to measure binding affinity (KD values) by immobilizing recombinant GP130 on a CM5 chip and testing this compound concentrations . Complementary techniques like drug affinity responsive target stability (DARTS) assays and computational docking simulations (e.g., overlapping with IL-6 binding residues) further validate target engagement .

Q. What standardized assays are used to evaluate this compound's efficacy in inhibiting STAT3 activity?

  • Methodological Answer:

  • STAT3 Phosphorylation: Western blotting with phospho-STAT3 antibodies in cell lysates treated with this compound .
  • DNA Binding Activity: Electrophoretic mobility shift assays (EMSAs) or commercial STAT3 DNA-binding kits .
  • Downstream Targets: RT-PCR or qPCR for CYCLIN D1, BCL-XL, and microRNAs (miR-21, miR-181b) .

Advanced Research Questions

Q. How can contradictory data on this compound's lack of inhibition on P-AKT/P-ERK pathways be resolved?

  • Methodological Answer: Perform cytokine/growth factor screening to identify alternative signaling activators (e.g., IGF-1, EGF) in cell lines where P-AKT/P-ERK persists. Use pathway-specific inhibitors (e.g., AKT inhibitor MK-2206) in combination with this compound to isolate GP130-dependent effects . RNA-seq or phosphoproteomics may uncover compensatory pathways .

Q. What experimental designs optimize the study of this compound's synergy with chemotherapeutics like paclitaxel?

  • Methodological Answer:

  • Dose-Response Matrix: Test escalating doses of this compound and paclitaxel using cell viability assays (e.g., MTT) to calculate combination indices (CI) via Chou-Talalay method .
  • Mechanistic Interrogation: Assess Hippo/YAP pathway modulation via Western blotting (e.g., LATS1 phosphorylation) and EMT markers (e.g., E-cadherin, vimentin) in glioblastoma models .

Q. How can researchers address variability in this compound's anti-tumor efficacy across cancer types?

  • Methodological Answer: Stratify cell lines based on IL-6/GP130 signaling dependency using IL-6 ELISA and GP130 knockdown (siRNA) to identify "responder" vs. "non-responder" populations. Validate with patient-derived organoids to model heterogeneity .

Q. What pharmacoeconomic methodologies apply when comparing this compound with other SERMs like Raloxifene?

  • Methodological Answer: Conduct cost-utility analyses using Markov models to estimate incremental cost-effectiveness ratios (ICERs) based on QALYs. Input clinical trial data on fracture risk reduction and adverse events into probabilistic sensitivity analyses .

Q. Methodological Challenges & Solutions

Q. How to validate GP130 as the primary target in novel cancer models?

  • Methodological Answer:

  • Rescue Experiments: Overexpress constitutively active STAT3 or GP130 mutants to reverse this compound-induced apoptosis .
  • Competitive Binding: Co-treat with excess IL-6 to assess whether this compound's effects are negated .

Q. What strategies improve reproducibility in preclinical studies of this compound?

  • Methodological Answer:

  • Dose Standardization: Use pharmacokinetic (PK) studies in mice to align in vitro concentrations with achievable plasma levels .
  • Reporting Standards: Follow ARRIVE guidelines for animal studies and include raw data (e.g., Western blot densitometry) in supplementary materials .

Propiedades

IUPAC Name

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJGJABZCDBEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173593
Record name Bazedoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198481-32-2
Record name Bazedoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198481-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bazedoxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bazedoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAZEDOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16TT9C5BK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The procedure is similar to that of Example 1, except that the amounts of the components used are: bazedoxifene acetate (1,128 g), AVICEL PH101® (microcrystalline cellulose) (4,036 g), lactose NF (fast flow; 4,036 g), ascorbic acid (300 g), sodium starch glycolate (400 g) and magnesium stearate (100 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AVICEL PH101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 g
Type
reactant
Reaction Step Five
[Compound]
Name
sodium starch glycolate
Quantity
400 g
Type
reactant
Reaction Step Six
Name
magnesium stearate
Quantity
100 g
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Bazedoxifene acetate (3 g) and dimethylsulfoxide (15 mL) are mixed and heated to 60-70° C. to produce a clear solution, followed by cooling to room temperature and filtration to make it particle free. To the filtrate, toluene (150 mL), 10% aqueous sodium carbonate solution (5 mL) and water (75 mL) are added and the mixture is stirred at room temperature for solid formation. The solid so formed is collected by filtration, washed with toluene (6 mL), water (6 mL) and dried under vacuum below 80° C. for about 7 hours to afford 2.5 g of crystalline bazedoxifene free base Form A.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Bazedoxifene hydrochloride (5 g), dichloromethane (75 mL), and water (50 mL) are mixed and triethylamine (4 mL) is slowly added to obtain a pH range of 9.5-10.5 of the aqueous phase. The layers are separated and the aqueous layer is extracted with dichloromethane (2×25 mL). The organic layers are combined followed by addition of water (50 mL), at which point pH of the aqueous phase is about 10.4. To this mixture, a solution of 5% acetic acid (75 mL) is slowly added until the pH is about 9, at which point a crystalline solid forms. The solid is collected by filtration, washed with dichloromethane (25 mL), and dried under vacuum at 50° C. to afford crystalline bazedoxifene free base in 73.27% yield (HPLC purity 99.67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
73.27%

Synthesis routes and methods IV

Procedure details

European Patent Application No. 0802183 describes a synthesis of bazedoxifene 5-Benzyloxy-2(4-benzyloxyphenyl)-1-[4-(2-bromoethoxy)benzyl]-3-methyl-indole is reacted with azepan, under suitable reaction conditions, followed by deprotection to yield bazedoxifene, which on subsequent treatment with acetone and acetic acid gives bazedoxifene acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
bazedoxifene 5-Benzyloxy-2(4-benzyloxyphenyl)-1-[4-(2-bromoethoxy)benzyl]-3-methyl-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bazedoxifene
Reactant of Route 2
Bazedoxifene
Reactant of Route 3
Bazedoxifene
Reactant of Route 4
Bazedoxifene
Reactant of Route 5
Reactant of Route 5
Bazedoxifene
Reactant of Route 6
Reactant of Route 6
Bazedoxifene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.